molecular formula C12H12N2O2S B14513289 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide CAS No. 62731-59-3

5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide

Cat. No.: B14513289
CAS No.: 62731-59-3
M. Wt: 248.30 g/mol
InChI Key: WCMQQJWVQPQWJH-UHFFFAOYSA-N
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Description

5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide is a chemical compound with the molecular formula C12H11NO2S. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide typically involves the sulfonation of acenaphthene followed by hydrazide formation. The general steps are as follows:

    Sulfonation of Acenaphthene: Acenaphthene is reacted with sulfuric acid to introduce the sulfonic acid group, forming 5-acenaphthylenesulfonic acid.

    Formation of Hydrazide: The sulfonic acid derivative is then reacted with hydrazine to form the hydrazide compound.

The reaction conditions for these steps typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted acenaphthene compounds .

Scientific Research Applications

5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt: This compound has similar structural features but differs in its sodium salt form, affecting its solubility and reactivity.

    Acenaphthene: The parent compound, lacking the sulfonic acid and hydrazide groups, has different chemical properties and applications.

Properties

CAS No.

62731-59-3

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-5-sulfonohydrazide

InChI

InChI=1S/C12H12N2O2S/c13-14-17(15,16)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2

InChI Key

WCMQQJWVQPQWJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NN

Origin of Product

United States

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